phenethyl 2-methylbutyrate chemical properties
phenethyl 2-methylbutyrate chemical properties
An In-depth Technical Guide to the Chemical Properties of Phenethyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenethyl 2-methylbutyrate is an aromatic ester recognized for its characteristic sweet, floral, and fruity aroma.[1] This guide serves as a comprehensive technical resource, detailing the essential chemical properties, synthesis, purification, and analytical methodologies pertinent to this compound. As a key ingredient in the flavor and fragrance industries, a thorough understanding of its chemical characteristics is paramount for researchers and formulation scientists.[2] This document provides field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability in a research and development setting.
Chemical Identity and Physicochemical Properties
Phenethyl 2-methylbutyrate, also known as 2-phenylethyl 2-methylbutanoate, is identified by the CAS Number 24817-51-4.[3] The compound is a colorless to pale yellow liquid under standard conditions and possesses a distinct floral and fruity odor.[1][3] Its primary application lies within the flavor and fragrance sectors, where it imparts these sensory characteristics to a variety of products.[2]
A summary of its key identifiers and physicochemical properties is presented in Table 1. This data is fundamental for its handling, formulation, and quality control.
Table 1: Chemical Identifiers and Physicochemical Properties of Phenethyl 2-Methylbutyrate
| Property | Value | Source(s) |
| IUPAC Name | 2-phenylethyl 2-methylbutanoate | [3] |
| Synonyms | Phenethyl 2-methylbutyrate, Rose butanoate | [4] |
| CAS Number | 24817-51-4 | [3] |
| Molecular Formula | C₁₃H₁₈O₂ | [3] |
| Molecular Weight | 206.28 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Odor Profile | Sweet, floral, fruity, waxy, green | [5] |
| Boiling Point | 262 - 264 °C (at 760 mm Hg) 136 °C (at 30 mm Hg) | [2][3] |
| Density | 0.975 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.484 - 1.488 | [2] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [3][6] |
| Flash Point | 110 °C (230 °F) | [7] |
| FEMA Number | 3632 | [3] |
Synthesis and Purification
The synthesis of phenethyl 2-methylbutyrate is most commonly achieved via Fischer esterification. This acid-catalyzed reaction involves the condensation of phenethyl alcohol with 2-methylbutyric acid. The causality behind this choice of reaction is its efficiency and the relative availability of the starting materials. To drive the reaction equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water formed during the reaction is removed.[8]
Synthesis Workflow: Fischer Esterification
The following diagram illustrates the logical flow of a standard laboratory-scale synthesis and subsequent purification of phenethyl 2-methylbutyrate.
Caption: Workflow for Synthesis and Purification.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, where successful completion of each step is confirmed by the physical properties of the intermediate materials.
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Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbutyric acid (1.0 eq), phenethyl alcohol (1.5 eq), and a catalytic amount of para-toluenesulfonic acid (p-TsOH, ~0.02 eq).[9] The use of excess alcohol is a critical choice to shift the reaction equilibrium towards the ester product, in accordance with Le Chatelier's principle.[6]
-
Reaction: Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid, and finally with a saturated solution of sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
Detailed Experimental Protocol: Purification
The crude ester obtained from the synthesis protocol contains unreacted starting materials and by-products. Purification is essential to meet the high-purity requirements for fragrance and flavor applications.
-
Fractional Distillation: The most effective method for purifying phenethyl 2-methylbutyrate is fractional distillation under reduced pressure.[2] This technique is chosen to avoid thermal degradation of the ester at its high atmospheric boiling point.
-
Procedure: Assemble a fractional distillation apparatus. Transfer the crude ester to the distillation flask.
-
Distillation: Gradually reduce the pressure and begin heating. Collect the fraction that distills at the boiling point of phenethyl 2-methylbutyrate at the given pressure (e.g., ~136 °C at 30 mm Hg).[3] Discard the initial lower-boiling point fraction and the higher-boiling point residue.
-
Quality Control: The purity of the collected fraction should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥95% is typically required for commercial grades.[5]
Spectroscopic and Chromatographic Analysis
Structural elucidation and purity assessment are critical for validating the identity and quality of phenethyl 2-methylbutyrate. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Phenethyl 2-Methylbutyrate
| Assignment (Structure) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| a (CH₃-CH₂) | ~0.8-0.9 | ~11.5 |
| b (CH₃-CH) | ~1.1-1.2 | ~16.5 |
| c (CH₃-CH₂) | ~1.4-1.7 | ~26.5 |
| d (CH) | ~2.3-2.5 | ~41.5 |
| e (CH₂-Ph) | ~2.9-3.0 | ~35.0 |
| f (O-CH₂) | ~4.2-4.3 | ~65.0 |
| g (Aromatic C-H) | ~7.2-7.4 | ~126.5 (para), ~128.5 (meta), ~129.0 (ortho) |
| h (Aromatic C) | ~138.0 | |
| i (C=O) | ~176.5 |
Note: Predicted values based on typical chemical shifts for similar functional groups. Experimental data can be found on databases such as PubChem.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of phenethyl 2-methylbutyrate is characterized by the presence of a strong ester carbonyl stretch and C-H stretches from the alkyl and aromatic moieties.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| ~3030-3080 | C-H Stretch | Aromatic |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1150-1250 | C-O Stretch | Ester Linkage |
| ~1450-1600 | C=C Stretch | Aromatic Ring |
Note: The most diagnostically significant peak is the strong C=O stretch around 1735 cm⁻¹, which confirms the presence of the ester functional group.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the definitive method for both identification and purity assessment. Electron Ionization (EI) is typically used, leading to characteristic fragmentation patterns.
The molecular ion peak (M⁺) for phenethyl 2-methylbutyrate is expected at m/z = 206. The most prominent peak in the mass spectrum, known as the base peak, is observed at m/z = 104.[3] This corresponds to the stable tropylium cation ([C₇H₇]⁺) formed after cleavage of the bond beta to the aromatic ring, a characteristic fragmentation for phenethyl derivatives.
Table 4: Key Mass Spectrometry Fragmentation Ions
| m/z | Proposed Fragment Ion | Origin |
| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 104 | [C₈H₈]⁺ | Base Peak; Styrene radical cation from McLafferty-type rearrangement |
| 105 | [C₈H₉]⁺ | Loss of ·CH(CH₃)COOCH₂ |
| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the ester |
Source: Data derived from PubChem and NIST spectral libraries.[3]
Analytical Protocol: GC-MS for Purity Assessment
This protocol provides a framework for the quantitative analysis of phenethyl 2-methylbutyrate.
-
System Configuration: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the purified ester in a suitable solvent (e.g., ethyl acetate) at approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
-
-
Data Analysis: Integrate the peak corresponding to phenethyl 2-methylbutyrate. Purity is determined by the relative peak area compared to the total area of all peaks in the chromatogram.[11] Identification is confirmed by matching the acquired mass spectrum with a reference library.[12]
Chemical Reactivity and Stability
Hydrolysis
The primary chemical transformation of concern for phenethyl 2-methylbutyrate is hydrolysis. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base. Under physiological or environmental conditions, the ester is expected to hydrolyze into its constituent parts: phenethyl alcohol and 2-methylbutyric acid.[13]
Sources
- 1. Beta-hydroxy-beta-methylbutyrate (HMB) supplementation does not affect changes in strength or body composition during resistance training in trained men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 3. Phenylethyl 2-methylbutyrate | C13H18O2 | CID 520148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rose butanoate, 24817-51-4 [thegoodscentscompany.com]
- 5. Phenethyl 2-methylbutyrate = 95 , FCC, FG 24817-51-4 [sigmaaldrich.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Phenethyl butyrate | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. rroij.com [rroij.com]
- 12. Flavor Profiling Using Comprehensive Mass Spectrometry Analysis of Metabolites in Tomato Soups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
